molecular formula C9H11NO3S B1409478 (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-15-4

(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No. B1409478
M. Wt: 213.26 g/mol
InChI Key: DSDAZNIRFKEUHN-SSDOTTSWSA-N
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Description

“®-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide” is a heterocyclic organic compound. It has been mentioned in the context of synthesis using a Microwave-Assisted, SNAr Protocol .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a base mediated, transition metal-free intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated NH-sulfoximine followed by intramolecular aromatic nucleophilic substitution (SNAr) for the synthesis of separable diastereomers .


Molecular Structure Analysis

The absolute configurations of the separable major isomer 4z (R, R), minor isomer 4z′ (R, S) and single isomer 4r (R, R, S) were confirmed by 2D NMR. On the other hand, the relative configuration of 4q (S, R) was assigned by 2D NMR along with X-ray crystal data analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a base mediated, transition metal-free intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated NH-sulfoximine followed by intramolecular aromatic nucleophilic substitution (SNAr). Both C–N and C–O bonds are formed simultaneously in a single step .

Scientific Research Applications

Organic & Biomolecular Chemistry

  • Field : Organic Chemistry .
  • Application : This compound is used in the construction of the benzo[b][1,4,5]oxathiazepine 1-oxide core .
  • Method : A base mediated, transition metal-free intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated NH-sulfoximine followed by intramolecular aromatic nucleophilic substitution (SNAr) for the synthesis of separable diastereomers of selected benzo[b][1,4,5]oxathiazepine 1-oxides .
  • Results : Both C–N and C–O bonds are formed simultaneously in a single step. This strategy has a good substrate scope and requires simple reaction conditions (room temperature) and cost-effective reagents .

Anti-Cancer Agents

  • Field : Medicinal Chemistry .
  • Application : The compound is used in the synthesis of isoxazole hybrids as anti-cancer agents .
  • Method : Regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via copper (I) catalyzed one-pot reaction of various aromatic aldehydes .
  • Results : All the hybrids have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3. Three of the compounds exhibited remarkable anticancer activity compared to standard drug etoposide .

HIV-1 Inhibition

  • Field : Bioorganic Chemistry .
  • Application : The compound is used in the synthesis of derivatives that inhibit human immunodeficiency virus type 1 (HIV-1) .
  • Method : The specific method of application or experimental procedure was not detailed in the source .
  • Results : The synthesized derivatives were found to hinder replication in MT-4 and CEM cells .

properties

IUPAC Name

(4R)-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7-6-10-14(11,12)9-5-3-2-4-8(9)13-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDAZNIRFKEUHN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS(=O)(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNS(=O)(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157842
Record name 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

CAS RN

1799974-15-4
Record name 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799974-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 3
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 4
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 5
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 6
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

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